molecular formula C5HBrF3IN2 B15304816 5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine

5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine

Cat. No.: B15304816
M. Wt: 352.88 g/mol
InChI Key: TZSYMGTYNWYVDP-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains bromine, iodine, and trifluoromethyl groups attached to a pyrimidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 5-bromo-2-chloropyrimidine with hydroiodic acid, which results in the substitution of the chlorine atom with an iodine atom . Industrial production methods may involve similar halogenation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, arylboronic acids, and alkynylzincs. Major products formed from these reactions are often substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms and the electron-withdrawing trifluoromethyl group. These structural features enable the compound to interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine include:

The uniqueness of this compound lies in its combination of bromine, iodine, and trifluoromethyl groups, which provide a distinct set of reactivity and applications compared to its analogs.

Properties

Molecular Formula

C5HBrF3IN2

Molecular Weight

352.88 g/mol

IUPAC Name

5-bromo-2-iodo-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C5HBrF3IN2/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H

InChI Key

TZSYMGTYNWYVDP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)I)C(F)(F)F)Br

Origin of Product

United States

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